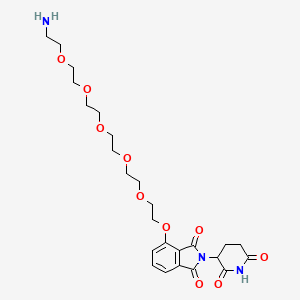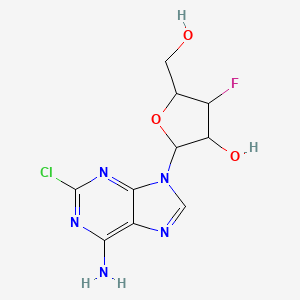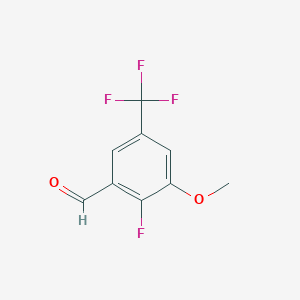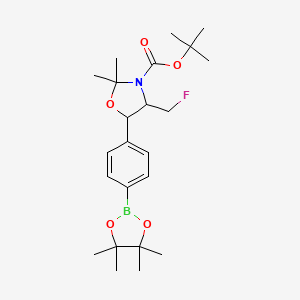
Thalidomide-O-PEG5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thalidomide-O-PEG5-amine is a chemical compound that contains several functional groups, including an amine group, a thalidomide moiety, and a polyethylene glycol (PEG) chain. This compound is used in the pharmaceutical industry as a linker for drug conjugation, allowing for the targeted delivery of drugs to specific cells or tissues .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Thalidomide-O-PEG5-amine typically involves the conjugation of thalidomide with a PEG chain and an amine group. . The reaction conditions often include the use of organic solvents and catalysts to facilitate the conjugation process.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and yield. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Thalidomide-O-PEG5-amine undergoes various chemical reactions, including:
Hydrolysis: The compound can undergo hydrolysis under physiological conditions, leading to the breakdown of the amide bonds.
Substitution Reactions: The amine group can participate in nucleophilic substitution reactions, reacting with electrophiles to form new compounds.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions at physiological pH.
Substitution Reactions: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Hydrolysis: Breakdown products of the amide bonds.
Substitution Reactions:
Applications De Recherche Scientifique
Thalidomide-O-PEG5-amine has a wide range of applications in scientific research, including:
Mécanisme D'action
The mechanism of action of Thalidomide-O-PEG5-amine involves its ability to bind to specific molecular targets, such as cereblon, a component of the E3 ubiquitin ligase complex . This binding leads to the selective degradation of target proteins, modulating various cellular pathways and exerting therapeutic effects . The PEG chain enhances the solubility and bioavailability of the compound, facilitating its delivery to target sites .
Comparaison Avec Des Composés Similaires
Similar Compounds
Thalidomide 4’-ether-PEG5-amine: Another functionalized cereblon ligand used in PROTAC technology.
Thalidomide-O-PEG5-Tosyl: A molecule that incorporates the thalidomide-based cereblon ligand and a PEG linker.
Uniqueness
Thalidomide-O-PEG5-amine is unique due to its specific combination of functional groups, which allows for versatile applications in drug conjugation and targeted delivery. The presence of the PEG chain enhances its solubility and bioavailability, making it a valuable tool in pharmaceutical research and development .
Propriétés
Formule moléculaire |
C25H35N3O10 |
|---|---|
Poids moléculaire |
537.6 g/mol |
Nom IUPAC |
4-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione |
InChI |
InChI=1S/C25H35N3O10/c26-6-7-33-8-9-34-10-11-35-12-13-36-14-15-37-16-17-38-20-3-1-2-18-22(20)25(32)28(24(18)31)19-4-5-21(29)27-23(19)30/h1-3,19H,4-17,26H2,(H,27,29,30) |
Clé InChI |
HGYVECUQUPHGDO-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCCOCCOCCOCCOCCOCCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(3,5-Bis(trifluoromethyl)phenyl)-9-nitro-4,5a,6,10b-tetrahydroindeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazin-2-ium tetrafluoroborate](/img/structure/B14778430.png)



![tert-butyl N-[[1-(2-aminopropanoyl)pyrrolidin-3-yl]methyl]carbamate](/img/structure/B14778452.png)
![Azetidin-1-yl(bicyclo[2.2.1]hept-2-en-2-yl)methanone](/img/structure/B14778472.png)

![4-[(10S,13R)-7,12-diformyloxy-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B14778484.png)
![(3bR,9bS)-6-hydroxy-7-isopropyl-9b-methyl-3b,4,10,11-tetrahydrophenanthro[2,1-c]furan-1,5(3H,9bH)-dione](/img/structure/B14778490.png)

![3-methyl-N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridine-4-carboxamide](/img/structure/B14778504.png)

![2-amino-N-[4-[benzyl(cyclopropyl)amino]cyclohexyl]propanamide](/img/structure/B14778506.png)

